molecular formula C5H6O3 B12829761 (S)-5-Methoxyfuran-2(5H)-one

(S)-5-Methoxyfuran-2(5H)-one

Cat. No.: B12829761
M. Wt: 114.10 g/mol
InChI Key: LRHFWTSUYLXTPU-YFKPBYRVSA-N
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Description

(S)-5-Methoxyfuran-2(5H)-one is an organic compound belonging to the furanone family It is characterized by a furan ring with a methoxy group at the 5-position and a lactone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Methoxyfuran-2(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 5-methoxy-2-hydroxy-2,4-pentadienoic acid. This reaction is carried out in the presence of a strong acid such as sulfuric acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Methoxyfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the lactone ring into a dihydrofuran structure.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

(S)-5-Methoxyfuran-2(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of (S)-5-Methoxyfuran-2(5H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyfuran-2(5H)-one: Lacks the stereochemistry of the (S)-enantiomer.

    5-Hydroxyfuran-2(5H)-one: Contains a hydroxyl group instead of a methoxy group.

    5-Methylfuran-2(5H)-one: Contains a methyl group instead of a methoxy group.

Uniqueness

(S)-5-Methoxyfuran-2(5H)-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxy group and lactone structure make it a versatile compound for various applications.

Properties

Molecular Formula

C5H6O3

Molecular Weight

114.10 g/mol

IUPAC Name

(2S)-2-methoxy-2H-furan-5-one

InChI

InChI=1S/C5H6O3/c1-7-5-3-2-4(6)8-5/h2-3,5H,1H3/t5-/m0/s1

InChI Key

LRHFWTSUYLXTPU-YFKPBYRVSA-N

Isomeric SMILES

CO[C@@H]1C=CC(=O)O1

Canonical SMILES

COC1C=CC(=O)O1

Origin of Product

United States

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